5-Bromo-3,4-dimethyl-9H-xanthen-9-one

GPCR Pharmacology GPR35 Agonist Xanthone SAR

5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS 1035912-43-6) is a uniquely substituted synthetic xanthone. The precise 5-bromo, 3,4-dimethyl pattern critically enables two applications: (1) a moderate GPR35 agonist (IC50 = 650 nM) ideal for studying biased signaling in IBD and type 2 diabetes without receptor desensitization, and (2) a patented synthetic intermediate for DMXAA derivatives via cross-coupling at the 5-bromo handle. Generic substitution invalidates comparative studies and reduces synthetic yields. Choose this compound for reproducible, publication-grade research.

Molecular Formula C15H11BrO2
Molecular Weight 303.155
CAS No. 1035912-43-6
Cat. No. B592735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,4-dimethyl-9H-xanthen-9-one
CAS1035912-43-6
Molecular FormulaC15H11BrO2
Molecular Weight303.155
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C
InChIInChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3
InChIKeyVHNBEPKDBMMDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS 1035912-43-6): A Differentiated Xanthone Scaffold for GPCR Agonism and Antitumor Intermediate Synthesis


5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS 1035912-43-6) is a synthetic xanthone derivative characterized by a tricyclic 9H-xanthen-9-one core bearing bromo and methyl substituents at defined positions . Unlike natural xanthones, this compound is exclusively obtained via synthetic routes, primarily through electrophilic bromination of 3,4-dimethylxanthone . Its molecular formula is C15H11BrO2 with a molecular weight of 303.15 g/mol . The compound is documented in authoritative chemical databases including PubChem (CID 59287847) and is commercially available from multiple specialty chemical suppliers .

Why 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Cannot Be Replaced by Unsubstituted or Alternative Brominated Xanthones


Substitution of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one with structurally related xanthones is scientifically unsound due to the profound influence of both bromine placement and methyl substitution on biological activity and synthetic utility. The xanthone scaffold exhibits extreme sensitivity to substitution pattern; the presence of a bromine atom at the 5-position, in conjunction with methyl groups at the 3- and 4-positions, creates a unique electronic and steric environment that dictates target engagement [1]. For instance, the GPR35 agonism of this compound is not observed with the non-brominated 3,4-dimethylxanthone or with 5-bromo-xanthone lacking the specific methyl array [2]. Furthermore, in the synthesis of 5,6-dimethylxanthone-4-acetic acid (DMXAA) derivatives, the 5-bromo substituent serves as a critical synthetic handle for subsequent cross-coupling reactions, a role that cannot be fulfilled by 4-bromo or 7-bromo isomers [3]. Generic substitution would therefore introduce uncontrolled variables, invalidating comparative studies and jeopardizing synthetic yields.

Quantitative Evidence Guide for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one: Differentiated Performance in GPCR Agonism and Synthetic Utility


GPR35 Agonist Potency of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Relative to Other Xanthone-Derived GPR35 Agonists

5-Bromo-3,4-dimethyl-9H-xanthen-9-one demonstrates moderate potency as a GPR35 agonist with an IC50 of 650 nM in a cell desensitization assay using human HT-29 cells [1]. This potency distinguishes it from both the unsubstituted xanthone scaffold, which exhibits negligible GPR35 activity, and from highly potent GPR35 agonists such as GPR35 agonist 1 (EC50 = 5.8 nM) or GPR35 agonist 3 (EC50 = 1.4 µM), placing it in a mid-potency range that is valuable for structure-activity relationship (SAR) studies and as a tool compound for probing partial agonism or biased signaling .

GPCR Pharmacology GPR35 Agonist Xanthone SAR

Synthetic Utility of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one as a Key Intermediate for DMXAA Derivatives

5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a patented and commercially utilized synthetic intermediate in the preparation of 5,6-dimethylxanthone-4-acetic acid (DMXAA) derivatives, a class of antitumor agents [1]. Its specific 5-bromo substitution pattern is essential for palladium-catalyzed cross-coupling reactions that install the acetic acid side chain, a transformation that cannot be achieved with the non-brominated 3,4-dimethylxanthone or with bromo-isomers such as 4-bromo-5,6-dimethylxanthone . The patent literature explicitly identifies this compound as a starting material in multi-step syntheses of DMXAA analogs, underscoring its role in enabling diverse chemical derivatization [1].

Medicinal Chemistry Synthetic Methodology Antitumor Agents

Anticancer Activity Profile of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one in Human Cancer Cell Lines

5-Bromo-3,4-dimethyl-9H-xanthen-9-one has been evaluated for growth inhibitory activity against human cervical adenocarcinoma (HeLa) and colon carcinoma (HCT116) cell lines. In HeLa cells, the compound exhibits an IC50 of 1.7 µM . While direct comparator data for 3,4-dimethylxanthone in these exact assays is not available, the potency observed is within the range reported for other cytotoxic xanthones, such as 5-methoxysterigmatocystin (HeLa IC50 = 1.7 µM) and aspergixanthone D (HeLa IC50 = 1.7 µM), suggesting a comparable level of activity [1]. This indicates that the bromine and methyl substitution pattern on this particular xanthone core confers significant anticancer potential.

Cancer Cell Biology Cytotoxicity Assay Xanthone Derivatives

Optimal Application Scenarios for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one: Leveraging Differentiated Properties in Research and Development


GPR35 Agonist Tool Compound for Inflammatory Bowel Disease and Metabolic Research

5-Bromo-3,4-dimethyl-9H-xanthen-9-one's moderate GPR35 agonist potency (IC50 = 650 nM) makes it an ideal tool compound for investigating the nuanced roles of GPR35 in intestinal inflammation and metabolic regulation [1]. Unlike highly potent agonists that may cause receptor desensitization or off-target effects, this compound allows for the study of partial agonism and biased signaling pathways in cell-based models of inflammatory bowel disease (IBD) and type 2 diabetes.

Key Intermediate in the Synthesis of Next-Generation DMXAA Antitumor Agents

As a patented synthetic intermediate, 5-Bromo-3,4-dimethyl-9H-xanthen-9-one is essential for research groups focused on developing novel 5,6-dimethylxanthone-4-acetic acid (DMXAA) derivatives with enhanced antitumor and STING-agonist activity [2]. The bromine handle at the 5-position enables efficient diversification via Suzuki-Miyaura and other cross-coupling reactions, directly facilitating the exploration of structure-activity relationships in this therapeutically relevant chemical space.

Building Block for Xanthone-Focused Chemical Libraries in Anticancer Drug Discovery

The compound's low micromolar activity against HeLa and HCT116 cancer cell lines (IC50 = 1.7 µM) validates its use as a core scaffold for generating focused libraries of xanthone derivatives . Its unique substitution pattern (5-bromo, 3,4-dimethyl) provides a differentiated starting point for parallel medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties over earlier xanthone leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.